molecular formula C10H10O2S B12812301 1,2-Dihydro-3-benzothiepine 3,3-dioxide CAS No. 2765-43-7

1,2-Dihydro-3-benzothiepine 3,3-dioxide

Cat. No.: B12812301
CAS No.: 2765-43-7
M. Wt: 194.25 g/mol
InChI Key: ZDMFUYFYAYSBHQ-UHFFFAOYSA-N
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Description

1,2-Dihydro-3-benzothiepine 3,3-dioxide is an organic compound characterized by a benzothiepine ring structure with a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-3-benzothiepine 3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzaldehyde with ethylene oxide, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-3-benzothiepine 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzothiepines, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Dihydro-3-benzothiepine 3,3-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-3-benzothiepine 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The benzothiepine ring structure allows for interactions with hydrophobic pockets in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and diuretic properties.

    1,2,3-Benzothiadiazole: Studied for its antimicrobial and anticancer activities.

    1,2-Benzisothiazole 1,1-dioxide: Used in the synthesis of dyes and pigments.

Uniqueness

1,2-Dihydro-3-benzothiepine 3,3-dioxide is unique due to its specific ring structure and the presence of the dioxide group, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

2765-43-7

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

1,2-dihydro-3λ6-benzothiepine 3,3-dioxide

InChI

InChI=1S/C10H10O2S/c11-13(12)7-5-9-3-1-2-4-10(9)6-8-13/h1-5,7H,6,8H2

InChI Key

ZDMFUYFYAYSBHQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C=CC2=CC=CC=C21

Origin of Product

United States

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